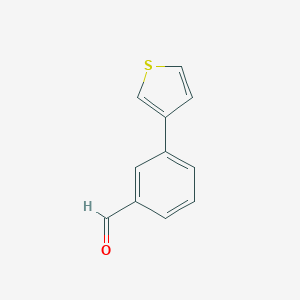

3-(Thiophen-3-yl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-thiophen-3-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8OS/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOQKGZHXQLZFBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CSC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404128 | |

| Record name | 3-(thiophen-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129746-42-5 | |

| Record name | 3-(thiophen-3-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Thiophen-3-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Thiophen-3-yl)benzaldehyde is a bi-aryl aromatic aldehyde with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, predicted spectroscopic data, and a discussion of its potential biological activities based on related compounds. The information is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules.

Chemical Properties and Structure

This compound consists of a benzaldehyde moiety substituted with a thiophene ring at the 3-position. The molecular formula is C₁₁H₈OS, and the structure allows for rotational freedom around the central carbon-carbon bond connecting the two aromatic rings.

| Property | Value |

| Molecular Formula | C₁₁H₈OS |

| Molecular Weight | 188.25 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC(=CC=C1C=O)C2=CSC=C2 |

| Physical State | Expected to be a solid at room temperature |

Synthesis

Proposed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of the related isomer, 4-(thiophen-2-yl)benzaldehyde.[1]

Materials:

-

3-Bromothiophene

-

3-Formylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or a similar phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane and water (solvent system)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous magnesium sulfate (MgSO₄) (for drying)

-

Silica gel (for column chromatography)

-

Hexane and ethyl acetate (eluent for chromatography)

Procedure:

-

To a reaction vessel, add 3-bromothiophene (1.0 eq), 3-formylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and palladium(II) acetate (0.02 eq) with triphenylphosphine (0.08 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the reaction vessel.

-

Heat the mixture to a reflux temperature (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Yield: Based on similar reactions, a yield of 70-90% can be anticipated.

Synthesis Workflow Diagram

References

An In-depth Technical Guide to 3-(Thiophen-3-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-(Thiophen-3-yl)benzaldehyde. This biaryl compound, incorporating both a thiophene and a benzaldehyde moiety, is of significant interest in the fields of medicinal chemistry and materials science due to its versatile reactivity and the inherent biological and electronic properties of its constituent rings.

Chemical Structure and Identification

This compound is an organic compound where a thiophene ring is connected to a benzaldehyde ring at the 3-position of both rings.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 129746-42-5[1] |

| Molecular Formula | C₁₁H₈OS |

| Molecular Weight | 188.25 g/mol [1] |

| SMILES | O=Cc1cccc(c1)c2ccsc2 |

| InChI Key | InChI=1S/C11H8OS/c12-8-10-4-2-5-11(7-10)9-3-1-6-13-9/h1-8H |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical processes.

| Property | Value | Source |

| Melting Point | 48 °C | [2] |

| Boiling Point | 302.9 °C (Predicted) | [2] |

| Appearance | Solid (at room temperature) | Based on Melting Point |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [1] |

Spectroscopic Properties

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton and the aromatic protons on both the benzene and thiophene rings.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | Highly deshielded proton, characteristic of aldehydes. |

| Benzene Ring | 7.4 - 8.0 | Multiplets (m) | The four protons on the substituted benzene ring will appear as a complex pattern of multiplets. |

| Thiophene Ring | 7.2 - 7.8 | Multiplets (m) | The three protons on the thiophene ring will also show complex splitting patterns due to coupling with each other. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | 190 - 195 | The most downfield signal, characteristic of an aldehyde carbonyl carbon. |

| Aromatic (C-H, C-C) | 120 - 145 | A series of signals corresponding to the carbon atoms of the benzene and thiophene rings. |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| C=O Stretch (Aldehyde) | 1690 - 1715 | Strong | Conjugation with the aromatic ring lowers the frequency compared to aliphatic aldehydes. |

| C-H Stretch (Aldehyde) | 2720 - 2820 | Medium to Weak | Often appears as a pair of bands (Fermi doublet). |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Characteristic of C-H bonds on aromatic rings. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands are expected due to the presence of two different aromatic rings. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 188 | Molecular ion peak corresponding to the exact mass of the molecule. |

| [M-1]⁺ | 187 | Loss of the hydrogen atom from the aldehyde group. |

| [M-29]⁺ | 159 | Loss of the entire aldehyde group (-CHO). |

| [C₆H₅]⁺ | 77 | Phenyl cation, a common fragment in the mass spectra of benzene derivatives. |

Synthesis of this compound

A common and efficient method for the synthesis of biaryl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide.

Synthetic Workflow

References

An In-depth Technical Guide to 3-(Thien-3-yl)benzaldehyde (CAS Number: 129746-42-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3-(Thien-3-yl)benzaldehyde, identified by the CAS number 129746-42-5. The document details its chemical and physical properties, provides a likely synthetic route based on established chemical reactions, outlines methods for its characterization, and discusses potential biological activities and associated signaling pathways based on related compounds.

Core Compound Characterization

3-(Thien-3-yl)benzaldehyde is an aromatic aldehyde featuring a phenyl ring substituted with a thiophene ring at the meta-position. This structure combines the chemical reactivity of an aldehyde with the electronic properties of the thiophene heterocycle, making it a valuable building block in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of 3-(Thien-3-yl)benzaldehyde

| Property | Value |

| CAS Number | 129746-42-5 |

| Molecular Formula | C₁₁H₈OS |

| Molecular Weight | 188.25 g/mol |

| Melting Point | 48 °C |

| Boiling Point | 302.9 ± 25.0 °C (Predicted) |

| Appearance | Solid |

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of 3-(Thien-3-yl)benzaldehyde can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This versatile method allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound. A plausible synthetic route involves the coupling of 3-formylphenylboronic acid with 3-bromothiophene.

Experimental Protocol (Adapted from a similar synthesis of 3-(Thiophen-2-yl)-benzaldehyde[1])

-

Reaction Setup: To a solution of 3-formylphenylboronic acid (1.2 equivalents) and 3-bromothiophene (1.0 equivalent) in a suitable solvent system such as a mixture of toluene and water (4:1), add a base, typically sodium carbonate (2.0 equivalents).

-

Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Introduce a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents), to the reaction mixture under the inert atmosphere.

-

Reaction Conditions: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 3-(Thien-3-yl)benzaldehyde.

References

An In-depth Technical Guide on the Biological Activity of Thiophene-Containing Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The incorporation of an aldehyde functional group onto the thiophene ring gives rise to a class of molecules with a diverse and potent range of pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of thiophene-containing aldehydes, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document details the experimental protocols for assessing these activities, presents quantitative data for comparative analysis, and elucidates the underlying signaling pathways.

Introduction to Thiophene-Containing Aldehydes

Thiophene and its derivatives have garnered significant attention in drug discovery due to their versatile chemical nature and broad spectrum of biological activities.[2] The thiophene ring is considered a bioisostere of the benzene ring and can be found in several FDA-approved drugs.[1] The aldehyde group, a reactive carbonyl functional group, when attached to the thiophene scaffold, serves as a crucial pharmacophore and a versatile synthetic intermediate for the generation of more complex molecules.[3] The electron-withdrawing nature of the aldehyde group influences the electronic properties of the thiophene ring, often enhancing its interaction with biological targets.[4]

Naturally occurring thiophenes are found in plants of the Asteraceae family.[5] However, the vast majority of thiophene-containing aldehydes with medicinal applications are synthetically derived.[6] Common synthetic routes to access these compounds include the Vilsmeier-Haack reaction, Suzuki-Miyaura cross-coupling reactions, and the oxidation of corresponding alcohols.[3][7] This guide will delve into the significant biological activities demonstrated by this promising class of compounds.

Biological Activities and Quantitative Data

Thiophene-containing aldehydes have demonstrated a wide array of biological activities. The following sections summarize their key therapeutic potentials, supported by quantitative data to facilitate comparison and aid in structure-activity relationship (SAR) studies.

Anticancer Activity

Thiophene derivatives, including aldehydes, have shown significant potential as anticancer agents by targeting various cancer-specific proteins and signaling pathways.[8] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in tumor progression.[1][9]

Table 1: Anticancer Activity of Thiophene-Containing Aldehydes and Related Derivatives

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 3-(5-Formyl-thiophen-3-yl)-5-(trifluoromethyl)benzonitrile | Pseudomonas aeruginosa | Antibacterial | 29.7 (µg/mL) | [7] |

| 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde | Pseudomonas aeruginosa | Antibacterial | >100 (µg/mL) | [7] |

| Thiophene carboxamide derivative 2b | Hep3B | MTS Assay | 5.46 | [10] |

| Thiophene carboxamide derivative 2e | Hep3B | MTS Assay | 12.58 | [10] |

| Bis-chalcone derivative 5a | MCF7 | MTT Assay | 7.87 | [11] |

| Bis-chalcone derivative 5b | MCF7 | MTT Assay | 4.05 | [11] |

| Bis-chalcone derivative 5a | HCT116 | MTT Assay | 18.10 | [11] |

| Bis-chalcone derivative 9a | HCT116 | MTT Assay | 17.14 | [11] |

| Thiophenyl thiazolyl-pyridine hybrid 8e | A549 | MTT Assay | 0.302 | [12] |

| Thiophenyl thiazolyl-pyridine hybrid 5 | A549 | MTT Assay | 0.452 | [12] |

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel antimicrobial agents. Thiophene-containing aldehydes have emerged as a promising class of compounds with activity against a range of pathogenic bacteria and fungi.[13] Their mechanisms of action can involve the disruption of cell membranes, inhibition of essential enzymes like DNA gyrase, and interference with bacterial signaling pathways.[13][14]

Table 2: Antimicrobial Activity of Thiophene-Containing Aldehydes and Related Derivatives

| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |

| 3-(5-Formyl-thiophen-3-yl)-5-(trifluoromethyl)benzonitrile | Pseudomonas aeruginosa | Broth microdilution | 29.7 | [7] |

| 4-p-Tolylthiophene-2-carbaldehyde | Escherichia coli | Broth microdilution | 40 | [7] |

| 5-Methyl-2,3'-bithiophene-5'-carbaldehyde | Escherichia coli | Broth microdilution | 40 | [7] |

| 4-(4-Methoxyphenyl)thiophene-2-carbaldehyde | Salmonella typhi | Broth microdilution | 37.9 | [7] |

| Thiophene derivative 17 | Clostridium difficile | Broth microdilution | 2-4 | [15] |

| Thiophene derivative 4 | Colistin-Resistant A. baumannii | Broth microdilution | MIC50: 16 (mg/L) | [13] |

| Thiophene derivative 4 | Colistin-Resistant E. coli | Broth microdilution | MIC50: 8 (mg/L) | [13] |

| Thiophene derivative 5 | Colistin-Resistant A. baumannii | Broth microdilution | MIC50: 16 (mg/L) | [13] |

| Thiophene derivative 8 | Colistin-Resistant E. coli | Broth microdilution | MIC50: 32 (mg/L) | [13] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and thiophene derivatives have shown potential as anti-inflammatory agents.[16] Their mechanisms often involve the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as the modulation of pro-inflammatory signaling pathways like NF-κB.[16][17]

Table 3: Anti-inflammatory and Antioxidant Activity of Thiophene-Containing Aldehydes and Related Derivatives

| Compound | Activity | Assay | IC50/Value | Reference |

| 3-(5-Formyl-thiophen-3-yl)-5-(trifluoromethyl)benzonitrile | NO Scavenging | Griess Reagent | 45.6 µg/mL | [7] |

| 4-(3-chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde | Urease Inhibition | Berthelot method | 27.1 µg/mL | [7] |

| Thiophene pyrazole hybrid 21 | COX-2 Inhibition | In vivo | 0.67 µM | [16] |

| Thiophene pyrazole hybrid 21 | LOX Inhibition | In vivo | 2.33 µM | [16] |

| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivative 29a | COX-2 Inhibition | In vitro | 0.31 µM | [16] |

| Thiazole derivative 3g | α-glucosidase inhibition | In vitro | 33.21 µM | [18] |

| Thiazole derivative 3d | α-glucosidase inhibition | In vitro | 42.31 µM | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of thiophene-containing aldehydes.

Anticancer Activity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

-

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Treat the cells with various concentrations of the thiophene-containing aldehyde derivatives for 48-72 hours.[8][11] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[8]

-

Incubation: Incubate the plate for 1.5 to 4 hours at 37°C.[8][19]

-

Formazan Solubilization: Remove the MTT solution and add 130-150 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at 492 nm or 570 nm using a microplate reader.[8][19]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

-

Antimicrobial Activity

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.

-

Protocol:

-

Preparation of Inoculum: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL.[12]

-

Serial Dilutions: Prepare two-fold serial dilutions of the thiophene-containing aldehyde in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or another appropriate growth medium.[9]

-

Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 × 10⁵ CFU/mL.[9]

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[9]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[13]

-

Anti-inflammatory and Antioxidant Activity

This assay measures the ability of a compound to scavenge nitric oxide radicals.

-

Principle: Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions. The concentration of nitrite is measured colorimetrically using the Griess reagent. A decrease in the nitrite concentration in the presence of the test compound indicates its NO scavenging activity.

-

Protocol:

-

Reaction Mixture: In a test tube, mix sodium nitroprusside solution (e.g., 10 mM in phosphate-buffered saline) with various concentrations of the thiophene-containing aldehyde.

-

Incubation: Incubate the mixture at room temperature for a specific period (e.g., 150 minutes).

-

Griess Reagent Addition: Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the reaction mixture.

-

Absorbance Measurement: After a short incubation period for color development, measure the absorbance at 546 nm.

-

Calculation: Calculate the percentage of NO scavenging activity compared to a control without the test compound.

-

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

-

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

-

Protocol:

-

Animal Dosing: Administer the thiophene-containing aldehyde or a standard anti-inflammatory drug (e.g., indomethacin) to the animals (typically rats or mice) via an appropriate route (e.g., oral or intraperitoneal).[17]

-

Carrageenan Injection: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each animal.[17][20]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[17]

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group (which received only the vehicle and carrageenan).

-

This assay is used to identify compounds that can inhibit the activity of the urease enzyme.

-

Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The amount of ammonia produced can be quantified using the Berthelot method, where ammonia reacts with a phenol-hypochlorite reagent in the presence of a catalyst (sodium nitroprusside) to form a colored indophenol complex. A decrease in the color intensity indicates urease inhibition.

-

Protocol:

-

Reaction Mixture: In a 96-well plate, pre-incubate the urease enzyme solution with various concentrations of the thiophene-containing aldehyde for a specific time at a controlled temperature (e.g., 37°C).[14][21]

-

Substrate Addition: Initiate the enzymatic reaction by adding the urea substrate solution.[14]

-

Incubation: Incubate the mixture for a defined period to allow for the enzymatic reaction.[14]

-

Color Development: Stop the reaction and initiate color development by adding the phenol and hypochlorite reagents of the Berthelot method.[14]

-

Absorbance Measurement: After incubation for color development, measure the absorbance at a wavelength between 625 and 670 nm.[14]

-

Calculation: Calculate the percentage of urease inhibition relative to a control with no inhibitor.

-

This assay assesses the potential of a compound to damage red blood cells (erythrocytes).

-

Principle: Hemolysis is the rupture of red blood cells, leading to the release of hemoglobin. The amount of hemoglobin released can be quantified spectrophotometrically by measuring the absorbance of the supernatant after centrifugation.

-

Protocol:

-

Erythrocyte Suspension: Prepare a suspension of washed red blood cells (e.g., 2% v/v) in a suitable buffer like phosphate-buffered saline (PBS).[22]

-

Incubation: Incubate the erythrocyte suspension with various concentrations of the thiophene-containing aldehyde for a specific time (e.g., 1-4 hours) at 37°C.[22]

-

Controls: Include a negative control (erythrocytes in buffer) for 0% hemolysis and a positive control (erythrocytes in a lysing agent like Triton X-100) for 100% hemolysis.

-

Centrifugation: Centrifuge the samples to pellet the intact red blood cells.[22]

-

Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a wavelength of 577 nm.[22]

-

Calculation: Calculate the percentage of hemolysis caused by the test compound relative to the positive control.

-

Signaling Pathways and Mechanisms of Action

The biological activities of thiophene-containing aldehydes are underpinned by their interactions with various cellular signaling pathways.

Anticancer Signaling Pathways

Thiophene derivatives exert their anticancer effects through multiple mechanisms, often leading to apoptosis and cell cycle arrest.

-

Intrinsic Apoptosis Pathway: Many thiophene derivatives induce apoptosis through the intrinsic or mitochondrial pathway.[1][23] This involves the generation of reactive oxygen species (ROS), leading to mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspases-3/7.[1][6]

Caption: Intrinsic apoptosis pathway induced by thiophene aldehydes.

-

Inhibition of Tubulin Polymerization: Some thiophene derivatives act as microtubule-destabilizing agents, similar to colchicine.[9][24] By inhibiting tubulin polymerization, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][25]

Caption: Inhibition of tubulin polymerization by thiophene aldehydes.

Antimicrobial Mechanism of Action

-

Inhibition of DNA Gyrase: A class of antibacterial thiophenes has been identified that targets DNA gyrase, an essential enzyme for bacterial DNA replication.[14][19] Unlike fluoroquinolones, these compounds bind to an allosteric pocket, stabilizing the DNA-gyrase cleavage complex and leading to bacterial cell death.[14]

Caption: Allosteric inhibition of DNA gyrase by thiophene aldehydes.

Anti-inflammatory Signaling Pathways

-

Inhibition of COX and LOX Enzymes: Thiophene derivatives can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[16] These enzymes are crucial for the synthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation.[26]

-

Inhibition of the NF-κB Pathway: The transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory genes.[5] Some thiophene-containing compounds have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory cytokines like TNF-α and IL-6.[17]

Caption: Inhibition of the NF-κB signaling pathway by thiophene aldehydes.

Conclusion

Thiophene-containing aldehydes represent a versatile and potent class of biologically active molecules with significant therapeutic potential. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic tractability, makes them attractive candidates for further drug development. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the design and evaluation of novel thiophene-based therapeutics. Future research should continue to explore the structure-activity relationships of these compounds to optimize their potency and selectivity, as well as further elucidate their complex mechanisms of action to identify new therapeutic targets.

References

- 1. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives… [ouci.dntb.gov.ua]

- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. staff.najah.edu [staff.najah.edu]

- 11. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 14. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]

- 23. tandfonline.com [tandfonline.com]

- 24. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 25. impactfactor.org [impactfactor.org]

- 26. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Research Applications of 3-(Thiophen-3-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Thiophen-3-yl)benzaldehyde is a heterocyclic aromatic compound with significant potential in various research and drug development applications. Its structure, combining a thiophene ring and a benzaldehyde moiety, positions it as a versatile scaffold for the synthesis of novel bioactive molecules. Thiophene derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. Similarly, benzaldehyde and its derivatives have been investigated for their potential as enzyme inhibitors and anticancer agents. This technical guide provides a comprehensive overview of the synthesis, potential applications, and relevant experimental protocols for the investigation of this compound and its analogs. While direct experimental data for this specific molecule is limited in the current literature, this guide extrapolates from closely related compounds to provide a robust framework for future research.

Synthesis of this compound

The most plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. In this case, the reaction would involve the coupling of 3-formylphenylboronic acid with 3-bromothiophene.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for similar aryl-aryl couplings and provides a strong starting point for the synthesis of this compound.[1]

Materials:

-

3-Bromothiophene

-

3-Formylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-bromothiophene (1.0 eq), 3-formylphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Solvent and Base Addition: Add 1,4-dioxane and a 2M aqueous solution of potassium carbonate. The typical solvent ratio is 5:1 dioxane to water.

-

Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Alternatively, use three cycles of freeze-pump-thaw to remove any dissolved oxygen which can deactivate the palladium catalyst.

-

Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Potential Research Applications

Based on the known biological activities of thiophene and benzaldehyde derivatives, this compound is a promising candidate for investigation in several therapeutic areas.

Anticancer Activity

Thiophene-containing compounds are recognized as privileged pharmacophores in the development of anticancer agents.[1] They are key components in several FDA-approved drugs targeting various mechanisms in cancer progression.[1] Benzaldehyde and its derivatives have also demonstrated antitumor activity.[2][3] The combination of these two moieties in this compound suggests a high probability of anticancer properties.

Potential Mechanisms of Action:

-

Kinase Inhibition: Many thiophene derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell signaling and proliferation.

-

Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells.

-

Inhibition of Cell Proliferation: It could halt the uncontrolled growth of cancer cells.

Quantitative Data for Analogous Compounds:

While specific IC₅₀ values for this compound are not yet reported, the following table summarizes the anticancer activity of structurally related compounds.

| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thieno[2,3-c]pyridine derivative 6i | HSC3 (Head and Neck) | 10.8 | [4] |

| Thieno[2,3-c]pyridine derivative 6i | T47D (Breast) | 11.7 | [4] |

| Thieno[2,3-c]pyridine derivative 6i | RKO (Colorectal) | 12.4 | [4] |

| 3-Aryl-2-(2-thienyl)acrylonitrile 1j | HepG2 (Liver) | 4.90 | [5] |

| 3-Aryl-2-(2-thienyl)acrylonitrile 1j | Huh-7 (Liver) | 5.70 | [5] |

Experimental Protocol: In Vitro Anticancer Evaluation (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT-116)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

This compound

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

References

- 1. benchchem.com [benchchem.com]

- 2. Antitumor activity of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

3-(Thiophen-3-yl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Thiophen-3-yl)benzaldehyde is a bi-aryl organic compound featuring a benzaldehyde moiety linked to a thiophene ring at the 3-position. Its structural motif is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with thiophene-containing compounds. This technical guide provides a comprehensive overview of the available literature on this compound, including its chemical properties, a proposed synthetic route, and a discussion of its potential biological applications based on analogous structures.

Chemical and Physical Properties

While detailed experimental data for this compound is limited in publicly available literature, some key physical properties have been identified.

| Property | Value | Reference |

| CAS Number | 129746-42-5 | [1][2][3][4] |

| Molecular Formula | C₁₁H₈OS | |

| Molecular Weight | 188.25 g/mol | [1] |

| Melting Point | 45-46 °C | [1] |

| Synonyms | 3-(3-Formylphenyl)thiophene, 3-(Thien-3-yl)benzaldehyde | [1] |

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

This proposed protocol is based on general procedures for Suzuki-Miyaura couplings of similar substrates.[6]

Step 1: Protection of 3-Bromobenzaldehyde

-

To a solution of 3-bromobenzaldehyde (1.0 eq) in anhydrous ethanol, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

-

The mixture is refluxed for several hours, with the removal of water, until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., diethyl ether), washed with a saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield 3-bromobenzaldehyde diethyl acetal.

Step 2: Suzuki-Miyaura Coupling

-

To a degassed mixture of a suitable solvent (e.g., a 3:1 mixture of dioxane and water), add 3-bromobenzaldehyde diethyl acetal (1.0 eq), thiophene-3-boronic acid (1.2 eq), and a base (e.g., K₂CO₃, 3.0 eq).

-

To this suspension, add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

The reaction mixture is heated to 100 °C under an inert atmosphere for 12 hours.

-

After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

Step 3: Deprotection

-

The crude protected product from Step 2 is dissolved in a mixture of a suitable organic solvent (e.g., THF) and aqueous acid (e.g., 1M HCl).

-

The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC or GC-MS).

-

The organic solvent is removed, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.

Potential Biological Activities

While no specific biological studies on this compound have been reported, the thiophene and benzaldehyde moieties are present in numerous biologically active compounds.

Inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)

Aldo-keto reductase 1C3 (AKR1C3) is an enzyme implicated in the progression of castration-resistant prostate cancer and other hormone-dependent cancers.[7][8] Several inhibitors of AKR1C3 contain a thiophene ring, suggesting that this heterocycle can interact favorably with the enzyme's active site.[7][9][10][11] It is plausible that this compound could act as a scaffold for the development of novel AKR1C3 inhibitors.

Caption: Hypothetical inhibition of the AKR1C3 signaling pathway.

Antiproliferative and Antimicrobial Activity

Thiophene-containing analogues of combretastatin A-4, a potent anticancer agent, have been synthesized and evaluated for their antiproliferative activities.[12] Furthermore, benzaldehyde itself has been shown to possess antimicrobial and insecticidal properties.[13][14] The combination of these two pharmacophores in this compound suggests that it could be investigated for potential antiproliferative and antimicrobial effects.

Conclusion

This compound is a chemical entity with potential applications in drug discovery and materials science. While detailed experimental data remains limited, this guide provides a framework based on established chemical principles for its synthesis and potential biological evaluation. The proposed Suzuki-Miyaura coupling offers a reliable method for its preparation, and the structural similarities to known bioactive molecules, particularly AKR1C3 inhibitors, warrant further investigation into its pharmacological properties. Researchers are encouraged to use this guide as a starting point for their own studies on this promising compound.

References

- 1. 129746-42-5 Cas No. | 3-(Thien-3-yl)benzaldehyde | Apollo [store.apolloscientific.co.uk]

- 2. 2abiotech.net [2abiotech.net]

- 3. 129746-42-5|this compound|BLD Pharm [bldpharm.com]

- 4. watson-int.com [watson-int.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. New aldo-keto reductase 1C3 (AKR1C3) inhibitors based on the hydroxytriazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3 (type 5 17β-Hydroxysteroid Dehydrogenase) Based on N-Phenyl-Aminobenzoates and Their Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of thiophene and benzo[b]thiophene analogs of combretastatin A-4 and isocombretastatin A-4: A comparison between the linkage positions of the 3,4,5-trimethoxystyrene unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Novel 3-(Thiophen-3-yl)benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of 3-(thiophen-3-yl)benzaldehyde and its derivatives. The document focuses on the prevalent Suzuki-Miyaura cross-coupling reaction for synthesis and explores the anti-inflammatory potential of this class of compounds, with a particular emphasis on their nitric oxide scavenging and enzyme inhibitory activities.

Introduction: The Therapeutic Potential of Thiophene-Containing Compounds

Thiophene is a five-membered aromatic ring containing a sulfur atom that is a prominent scaffold in medicinal chemistry.[1] Thiophene derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[2] The thiophene moiety is a bioisostere of the benzene ring and can be found in several FDA-approved drugs. The substitution pattern on the thiophene and associated phenyl rings can be systematically modified to optimize pharmacological activity. This guide focuses on derivatives of this compound, a class of compounds with significant potential for the development of novel therapeutics.

Synthesis of this compound Derivatives

The most common and versatile method for the synthesis of this compound and its derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (e.g., thiophene-3-boronic acid) and an organic halide (e.g., 3-bromobenzaldehyde).[3]

The general reaction for the synthesis of a this compound derivative is depicted below:

This protocol is a generalized procedure for the synthesis of this compound derivatives via Suzuki-Miyaura coupling.

Materials:

-

3-Bromobenzaldehyde derivative (1.0 mmol)

-

Thiophene-3-boronic acid or its pinacol ester (1.2 mmol)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 mmol)

-

Base (e.g., Potassium carbonate, 2.0 mmol)

-

Solvent (e.g., 4:1 mixture of 1,4-dioxane and water)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the 3-bromobenzaldehyde derivative (1.0 eq), the thiophene-3-boronic acid or its pinacol ester (1.2 eq), and the base (2.0 eq).

-

Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water).

-

Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-20 minutes to remove dissolved oxygen.[2]

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.05 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound derivative.

Biological Activities of Aryl-Thiophene-Carbaldehyde Derivatives

A series of novel 4-arylthiophene-2-carbaldehyde compounds, structurally related to this compound derivatives, were synthesized and evaluated for their biological activities.[4] The results demonstrate the potential of this class of compounds as antibacterial, anti-urease, and nitric oxide (NO) scavenging agents.

The following table summarizes the in vitro biological activities of selected 4-arylthiophene-2-carbaldehyde derivatives.[4]

| Compound ID | R Group | Antibacterial (P. aeruginosa) IC₅₀ (µg/mL) | Urease Inhibition IC₅₀ (µg/mL) | NO Scavenging IC₅₀ (µg/mL) |

| 2d | 3-cyano-5-(trifluoromethyl)phenyl | 29.7 | > 500 | 45.6 |

| 2i | 3-chloro-4-fluorophenyl | > 100 | 27.1 | > 100 |

| Streptomycin | (Standard) | 35.2 | - | - |

| Thioure | (Standard) | - | 21.6 | - |

Mechanism of Anti-Inflammatory Action: Inhibition of Nitric Oxide Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key feature of inflammatory processes.[5][6] The expression of iNOS is primarily regulated by the transcription factor NF-κB.[4][7] Thiophene derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, thereby downregulating the expression of pro-inflammatory genes, including iNOS.[7][8] The NO scavenging activity observed in aryl-thiophene-carbaldehyde derivatives suggests a potential mechanism of action involving the suppression of the NF-κB/iNOS pathway.

The following diagram illustrates the proposed mechanism by which this compound derivatives may exert their anti-inflammatory effects through the inhibition of the NF-κB signaling pathway and subsequent reduction of iNOS expression and NO production.

Experimental Workflow for Discovery and Evaluation

The discovery and preclinical evaluation of novel this compound derivatives follow a structured workflow, from chemical synthesis to biological characterization.

Conclusion

This compound derivatives represent a promising class of compounds with potential therapeutic applications, particularly in the realm of anti-inflammatory and antimicrobial agents. The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile synthetic route to access a wide range of these derivatives. The observed biological activities, such as nitric oxide scavenging and enzyme inhibition, warrant further investigation into their mechanisms of action and potential for lead optimization in drug discovery programs. This guide provides a foundational understanding for researchers and drug development professionals to explore the therapeutic potential of this important class of heterocyclic compounds.

References

- 1. cajmns.casjournal.org [cajmns.casjournal.org]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oiccpress.com [oiccpress.com]

- 8. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Thiophene Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiophene, a five-membered sulfur-containing aromatic heterocycle, has emerged as a "privileged pharmacophore" in medicinal chemistry, forming the structural core of a multitude of approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere of a phenyl ring and the capacity of its sulfur atom to form hydrogen bonds, make it a versatile building block in drug design.[1] Thiophene-based compounds exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5][6] This technical guide provides a comprehensive overview of the role of thiophene-based compounds in medicinal chemistry, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.

Data Presentation: A Quantitative Look at Thiophene's Efficacy

The biological activity of thiophene derivatives is quantified using various metrics, most commonly the half-maximal inhibitory concentration (IC50) for enzyme inhibitors and anticancer agents, and the minimum inhibitory concentration (MIC) for antimicrobial compounds. The following tables summarize the quantitative data for a selection of thiophene-based compounds across different therapeutic areas.

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene Carboxamides | Compound 2b | Hep3B (Hepatocellular Carcinoma) | 5.46 | [7] |

| Compound 2e | Hep3B (Hepatocellular Carcinoma) | 12.58 | [7] | |

| Bis-Chalcone Thiophenes | Compound 5a | MCF7 (Breast Cancer) | 7.87 | |

| Compound 5b | MCF7 (Breast Cancer) | 4.05 | ||

| Compound 5a | HCT116 (Colon Cancer) | 18.10 | ||

| Compound 9a | HCT116 (Colon Cancer) | 17.14 | ||

| Thiazole-Thiophene Scaffolds | Compound 4b | MCF-7 (Breast Cancer) | 10.2 | [8] |

| Compound 13a | MCF-7 (Breast Cancer) | 11.5 | [8] | |

| Fused Thiophene Derivatives | Compound 3b | HepG2 (Hepatocellular Carcinoma) | 3.105 | |

| Compound 4c | HepG2 (Hepatocellular Carcinoma) | 3.023 | ||

| Compound 3b | PC-3 (Prostate Cancer) | 2.15 | ||

| Compound 4c | PC-3 (Prostate Cancer) | 3.12 |

Table 2: Antimicrobial Activity of Thiophene Derivatives

| Compound Class | Specific Compound(s) | Bacterial/Fungal Strain | MIC (mg/L or µg/mL) | Reference |

| Thiophene Derivatives | 4, 5 | Colistin-Resistant Acinetobacter baumannii | 16 | [1] |

| 8 | Colistin-Resistant Acinetobacter baumannii | 32 | [1] | |

| 4 | Colistin-Resistant Escherichia coli | 8 | [1] | |

| 8 | Colistin-Resistant Escherichia coli | 32 | [1] | |

| 3-Halobenzo[b]thiophenes | Cyclohexanol-substituted 3-chloro and 3-bromo derivatives | Gram-positive bacteria and yeast | 16 µg/mL |

Table 3: Anti-inflammatory Activity of Thiophene Derivatives

| Compound | Target/Assay | Inhibition/Activity | Reference |

| Methoxy-substituted thiophene (compound 5) | TNF-α and IL-8 expression, ERK, p38, and NF-ĸB activation | Negative regulation/inhibition at 10 µM | [9] |

| Compound 15 | Carrageenan-induced paw edema | 58.46% inhibition at 50 mg/kg | [9] |

| Compound 16 | Carrageenan-induced paw edema | 48.94% reduction | [9] |

| Compound 17 | Carrageenan-induced paw edema | 47% reduction | [9] |

Table 4: Kinase Inhibitory Activity of Thiophene Derivatives

| Compound Class | Specific Compound | Kinase Target | IC50 (nM or µM) | Reference |

| Thiophene-3-carboxamide | Compound 14d | VEGFR-2 | 191.1 nM | [9] |

| Fused Thienopyrrole | Compound 3b | VEGFR-2 | 0.126 µM | |

| Compound 4c | VEGFR-2 | 0.075 µM | ||

| Compound 3b | AKT | 6.96 µM | ||

| Compound 4c | AKT | 4.60 µM |

Table 5: Antiviral Activity of Thiophene Derivatives

| Compound Class | Specific Compound | Virus | Target/Assay | EC50 (µM) | Reference |

| Thiophene Derivative | Compound 57 | Ebola Virus | NPC1/EBOV-GP interaction (Entry) | 0.19 | [10] |

| Thiophene[3,2-d]pyrimidine | Compound 5k | HIV-1 (WT) | Reverse Transcriptase | 0.042 | [11] |

| Compound 5k | HIV-1 (K103N mutant) | Reverse Transcriptase | 0.031 | [11] | |

| Compound 5k | HIV-1 (E138K mutant) | Reverse Transcriptase | 0.094 | [11] | |

| Thiophene Thioglycosides | Compound 6c | HSV-1 | - | 0.55 µg/mL (IC50) | [12] |

| Compound 8c | HSV-1 | - | 0.57 µg/mL (IC50) | [12] | |

| Compound 6c | HCV | - | 0.76 µg/mL (IC50) | [12] | |

| Compound 8c | HCV | - | 0.71 µg/mL (IC50) | [12] |

Experimental Protocols: Synthesizing and Evaluating Thiophene-Based Compounds

The synthesis of thiophene cores and their subsequent derivatization are well-established processes in organic chemistry. Similarly, the evaluation of their biological activity follows standardized in vitro protocols. This section provides detailed methodologies for a key synthesis and a representative biological assay.

Synthesis Protocol: Gewald Synthesis of 2-Amino-4,5-dimethylthiophene-3-carbonitrile

The Gewald reaction is a multicomponent reaction that provides a versatile and efficient route to 2-aminothiophenes, which are valuable intermediates for the synthesis of various biologically active compounds.

Materials:

-

Acetone

-

Ethyl cyanoacetate

-

Sulfur powder

-

Diethylamine

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a mixture of equimolar amounts of ethyl cyanoacetate and acetylacetone is prepared at room temperature.

-

To this mixture, an equimolar amount of sulfur powder is added with continuous stirring.

-

Diethylamine (an equimolar amount) is then added dropwise to the heterogeneous mixture.

-

The reaction mixture is stirred at a temperature of 40–50°C for 4 hours.

-

After 4 hours, the heating is removed, and the mixture is left to stir at room temperature overnight.

-

The resulting precipitate is collected by filtration and washed with cold ethanol.

-

The crude product is then recrystallized from ethanol to yield the purified 2-amino-4,5-dimethylthiophene-3-carbonitrile.[13]

Biological Assay Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used for screening the cytotoxic effects of potential anticancer compounds.

Materials:

-

Human cancer cell line (e.g., HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Thiophene derivative to be tested

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a density of 8 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]

-

Compound Treatment: Prepare a solution of the thiophene derivative in the cell culture medium at the desired concentration (e.g., 30 µg/mL).[2] Remove the old medium from the wells and add 100 µL of the compound-containing medium to each test well. Include control wells with medium only (negative control) and a known anticancer drug (positive control).

-

Incubation: Incubate the plates for 24 hours under the same conditions as step 1.

-

MTT Addition: After the 24-hour incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[2] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.[2] The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability compared to the negative control. The IC50 value can be determined by testing a range of compound concentrations and plotting the dose-response curve.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of thiophene-based drugs often involves elucidating their effects on key cellular signaling pathways. Furthermore, the drug discovery process itself follows a structured workflow. The following diagrams, generated using the DOT language, visualize these complex relationships.

Signaling Pathways

Many anti-inflammatory and anticancer thiophene derivatives exert their effects by targeting the COX-2 and NF-κB signaling pathways.

Caption: COX-2 signaling pathway and inhibition by thiophene-based compounds.

Caption: NF-κB signaling pathway and its inhibition.

Experimental Workflows

The process of discovering and evaluating new drug candidates involves a series of well-defined steps, from initial synthesis to in vitro and in vivo testing.

Caption: General workflow for anticancer drug discovery.

Conclusion

The thiophene ring system continues to be a highly fruitful area of research in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have led to the development of a wide array of potent and selective therapeutic agents. The data and protocols presented in this guide highlight the significant contributions of thiophene-based compounds to various fields of medicine. As our understanding of disease pathways deepens, the rational design of novel thiophene derivatives targeting specific biological processes will undoubtedly lead to the discovery of the next generation of innovative medicines. The continued exploration of this versatile scaffold holds immense promise for addressing unmet medical needs and improving human health.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. WO2007054750A2 - Process for the preparation of olanzapine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. dot | Graphviz [graphviz.org]

- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 6. CN102127063A - New synthesis technology of anti-cancer drug Raltitrexed - Google Patents [patents.google.com]

- 7. graphviz.org [graphviz.org]

- 8. youtube.com [youtube.com]

- 9. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety: Synthesis, Characterization, Antiviral and Anticancer Evaluations, and NS3/4A and USP7 Enzyme Inhibitions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

A Preliminary Investigation of 3-(Thiophen-3-yl)benzaldehyde Analogs: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a preliminary overview of the synthesis, characterization, and potential biological activities of 3-(Thiophen-3-yl)benzaldehyde and its analogs. Thiophene-containing compounds are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological properties.[1][2][3] This document outlines key experimental protocols, presents data in a structured format, and visualizes critical workflows and potential signaling pathways to guide further research and development in this area.

Introduction

The fusion of a thiophene ring with a benzaldehyde moiety creates a core structure with significant potential for drug discovery. Thiophene derivatives are known to possess diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][4][5][6] The benzaldehyde component can also contribute to biological effects; for instance, some benzaldehyde derivatives have been shown to induce autophagy through specific signaling pathways.[7] This guide focuses on the preliminary steps required to investigate novel analogs of this compound, from synthesis to initial biological screening.

Synthesis of this compound Analogs

The primary synthetic route for creating a carbon-carbon bond between a thiophene ring and a benzaldehyde ring is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is highly efficient and tolerates a wide range of functional groups, making it ideal for generating a library of analogs.[8]

General Synthesis Workflow

The synthesis typically involves the coupling of a thiophene-containing boronic acid or ester with a halogenated benzaldehyde derivative (or vice versa) in the presence of a palladium catalyst and a base.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. impactfactor.org [impactfactor.org]

- 7. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Synthesis of 3-(Thiophen-3-yl)benzaldehyde via Suzuki Coupling

An In-depth guide to the Palladium-Catalyzed Synthesis of 3-(Thiophen-3-yl)benzaldehyde.

Introduction

This compound is a biaryl compound of significant interest in medicinal chemistry and materials science, serving as a key intermediate for more complex molecular structures. The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl systems.[1] This application note provides a detailed protocol for the synthesis of this compound by coupling 3-formylphenylboronic acid with 3-bromothiophene using a palladium catalyst. The reaction is known for its mild conditions and tolerance of various functional groups, including the aldehyde moiety.

Reaction Principle

The synthesis is achieved through a palladium-catalyzed cross-coupling reaction between an organoboron compound (3-formylphenylboronic acid) and an organohalide (3-bromothiophene). The catalytic cycle involves three primary steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[2][3]

Experimental Protocol

This protocol outlines the synthesis of this compound on a laboratory scale.

Materials and Reagents:

-

3-Formylphenylboronic acid

-

3-Bromothiophene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium Carbonate (K₂CO₃) or another suitable inorganic base[4]

-

1,4-Dioxane, Anhydrous

-

Water, Degassed

-

Ethyl acetate

-

Hexanes

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat plate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography system

-

Thin-Layer Chromatography (TLC) plates

Detailed Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-formylphenylboronic acid (1.2 eq), 3-bromothiophene (1.0 eq), potassium carbonate (2.5 eq), and the palladium catalyst system, such as a pre-mixed catalyst like Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium source like Pd(OAc)₂ (3 mol%) and a ligand like PPh₃ (6-12 mol%).

-

Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The reaction should be reasonably concentrated.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Reaction: Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring.[1] Monitor the reaction progress using TLC (e.g., with a 1:4 ethyl acetate/hexanes eluent). The reaction is typically complete within 6-12 hours.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[5]

Purification:

The crude product is typically purified by flash column chromatography on silica gel.[5][6]

-

Eluent: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is generally effective.

-

Fraction Collection: Collect fractions and monitor them by TLC.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil.

Data Presentation

The following tables summarize typical reaction parameters and expected characterization data for the synthesis.

Table 1: Summary of Reaction Components and Conditions

| Component | Role | Molar Eq. | Typical Amount (mmol) |

| 3-Bromothiophene | Aryl Halide | 1.0 | 5.0 |

| 3-Formylphenylboronic acid | Organoboron Reagent | 1.2 | 6.0 |

| Pd(PPh₃)₄ | Catalyst | 0.03 - 0.05 | 0.15 - 0.25 |

| K₂CO₃ | Base | 2.5 | 12.5 |

| 1,4-Dioxane / Water (4:1) | Solvent | - | 25 mL |

| Condition | Value | ||

| Temperature | 80 - 100 °C | ||

| Reaction Time | 6 - 12 hours | ||

| Atmosphere | Inert (N₂ or Ar) |

Table 2: Product Characterization and Expected Data

| Property | Expected Value |

| Yield | 75-90% |

| Appearance | White to pale yellow solid |

| Molecular Formula | C₁₁H₈OS |

| Molecular Weight | 188.25 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ~10.0 (s, 1H, CHO), 8.1-7.4 (m, 7H, Ar-H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm) ~192.1, 141.0, 137.0, 135.5, 131.0, 129.9, 129.0, 127.1, 126.5, 123.0 |

| Mass Spec (ESI-MS) | m/z [M+H]⁺ calculated: 189.03; found: 189.03 |

Visualizations

The following diagrams illustrate the core concepts and workflow of the synthesis.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Step-by-step workflow for the synthesis and purification process.

Caption: Overall reaction scheme for the Suzuki coupling synthesis.

References

Experimental protocol for palladium-catalyzed formylation of 3-phenylthiophene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the palladium-catalyzed formylation of a 3-phenylthiophene derivative. The described method is based on established procedures for the formylation of aryl halides, utilizing formic acid as a safe and convenient source of carbon monoxide.

Introduction

Aromatic aldehydes are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The formylation of heteroaromatic compounds, such as 3-phenylthiophene, provides a direct route to valuable building blocks for drug discovery and development. Palladium-catalyzed carbonylation reactions offer a powerful and versatile method for the introduction of a formyl group. This protocol details a procedure for the formylation of 2-bromo-3-phenylthiophene, a readily accessible starting material.

Data Presentation

Table 1: Optimized Reaction Conditions for Palladium-Catalyzed Formylation of Aryl Halides with Formic Acid

| Parameter | Value/Description |

| Substrate | 2-Bromo-3-phenylthiophene |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |

| Ligand | Triphenylphosphine (PPh₃) |

| Formyl Source | Formic Acid (HCOOH) |

| Activator | Iodine (I₂) |

| Base | Triethylamine (Et₃N) |

| Solvent | Toluene |

| Temperature | 80 °C |

| Reaction Time | 2-4 hours |

| Typical Yield | 68-92% (based on analogous aryl iodide substrates)[1] |

Table 2: Representative Examples of Palladium-Catalyzed Formylation of Aryl Halides

| Entry | Aryl Halide | Product | Yield (%) | Reference |

| 1 | 4-Iodoanisole | 4-Methoxybenzaldehyde | 83 | [1] |

| 2 | 1-Iodo-4-nitrobenzene | 4-Nitrobenzaldehyde | 92 | [1] |

| 3 | Methyl 4-iodobenzoate | Methyl 4-formylbenzoate | 85 | [1] |

| 4 | 4'-Bromoacetophenone | 4-Acetylbenzaldehyde | 75 | [1] |

| 5 | 2-Iodonaphthalene | 2-Naphthaldehyde | 88 | [1] |

Experimental Protocol

This protocol describes the palladium-catalyzed formylation of 2-bromo-3-phenylthiophene to yield 3-phenylthiophene-2-carbaldehyde.

Materials:

-

2-Bromo-3-phenylthiophene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Formic acid (HCOOH)

-

Triethylamine (Et₃N)

-

Toluene (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Equipment:

-